molecular formula C9H9BrO2 B1273146 3-(2-Bromoethoxy)benzaldehyde CAS No. 186191-19-5

3-(2-Bromoethoxy)benzaldehyde

Cat. No. B1273146
M. Wt: 229.07 g/mol
InChI Key: FYSRAGLPXRVAPN-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)benzaldehyde is a compound that can be synthesized from benzaldehydes. It is a derivative of benzaldehyde where a bromoethoxy group is attached to the aromatic ring. This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to 3-(2-Bromoethoxy)benzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This method involves a three-step sequence starting from benzaldehydes and using O-Methyloxime as a directing group, followed by a rapid deprotection step to yield the desired brominated aldehydes with good overall yields . Additionally, 2-(bromomethyl)benzaldehydes can react with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines, indicating the reactivity of bromobenzaldehydes in condensation reactions .

Molecular Structure Analysis

The molecular structure of 3-(2-Bromoethoxy)benzaldehyde would consist of a benzene ring with an aldehyde functional group and a 2-bromoethoxy substituent. The presence of the bromine atom in the molecule suggests potential reactivity in further substitution reactions, as seen in the synthesis of lipoxin analogues from bromobenzaldehydes .

Chemical Reactions Analysis

Bromobenzaldehydes, such as 3-(2-Bromoethoxy)benzaldehyde, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed Heck-type coupling reactions to yield dihydroxyalkenylbenzaldehydes . Moreover, a copper-catalyzed multicomponent domino reaction involving 2-bromoaldehydes has been developed to assemble quinazoline derivatives, showcasing the versatility of bromobenzaldehydes in multicomponent reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-(2-Bromoethoxy)benzaldehyde are not directly reported, related studies on benzaldehydes provide insights into their reactivity. For example, the oxidation of benzaldehydes by tetraethylammonium bromochromate in a mixture of dimethyl formamide and acetic acid leads to the formation of corresponding acids, with the reaction being first order with respect to both the oxidant and the aldehydes . Another study on the synthesis of a brominated benzaldehyde derivative reports an 88.2% yield under optimal conditions, highlighting the efficiency of bromination reactions on the benzaldehyde scaffold . Additionally, the kinetics of benzaldehyde oxidation by isoquinolinium bromo chromate has been studied, further demonstrating the susceptibility of benzaldehydes to oxidative transformations .

Scientific Research Applications

Application in Organic Synthesis

  • Field : Organic Synthesis
  • Summary of Application : “3-(2-Bromoethoxy)benzaldehyde” is a chemical compound used in organic synthesis . It’s often used as a building block in the synthesis of more complex molecules .
  • Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used in a reaction with another organic compound to form a new compound .
  • Results or Outcomes : The outcomes of these reactions would also depend on the specific reaction conditions and the compounds used. The product could potentially be a new drug, a new material, or another useful compound .

Application in Antioxidant and Antibacterial Activities

  • Field : Biochemistry
  • Summary of Application : Benzamide compounds, which can be synthesized from “3-(2-Bromoethoxy)benzaldehyde”, have been found to exhibit antioxidant and antibacterial activities .
  • Methods of Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Safety And Hazards

3-(2-Bromoethoxy)benzaldehyde is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation . Safety measures include avoiding contact with skin, eyes, and clothing, as well as avoiding ingestion and inhalation .

properties

IUPAC Name

3-(2-bromoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSRAGLPXRVAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370800
Record name 3-(2-bromoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethoxy)benzaldehyde

CAS RN

186191-19-5
Record name 3-(2-bromoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxybenzaldehyde (5.17 g, 42.33 mmol), K2CO3 (58.5 g) and CH3CN (100 ml) was stirred at room temperature for 15 minutes, then dibromoethane (18.3 ml) was added. The reaction mixture was stirred at room temperature for 30 minutes, then at reflux for 3-4 hours. Additional dibromoethane was added and then the reaction mixture was refluxed overnight. The reaction mixture was cooled, filtered, and the filtrate was stripped to afford an oil. The oil was dissolved in ether (300 ml), washed with 5N NaOH (2×75 ml) and the ether layer was dried over MgSO4 and stripped. The residue was purified by column chromatography on silica gel eluting with 10% ethyl acetate/hexane to afford 5.23 g of 3-(2-bromoethoxy)benzaldehyde.
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
58.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EE Nekongo, VV Popik - The Journal of organic chemistry, 2014 - ACS Publications
Photoactivatable Fluorescein Derivatives Caged with a (3-Hydroxy-2-naphthalenyl)methyl Group | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my …
Number of citations: 14 pubs.acs.org
A Sava, F Buron, S Routier, A Panainte, N Bibire… - Biomedicine & …, 2021 - Elsevier
In this study we present design and synthesis of nineteen new nitric oxide-releasing indomethacin derivatives with 1,3-thiazolidine-4-one scaffold (NO-IND-TZDs) (6a–s), as a new safer …
Number of citations: 4 www.sciencedirect.com
M Sukwattanasinitt, R Rojanathanes, S Jiwpanich… - researchgate.net
Reaction of 25, 27-bis-(3-formylphenoxyethoxy)-p-tert-butylcalix [4] arene (1) with 20% mole of KCN in ethanol and i-propanol yielded monoethylester (2)(50%) and monoisopropylester …
Number of citations: 6 www.researchgate.net
M Culcasi, C Delehedde, M Esgulian… - …, 2023 - Wiley Online Library
The mitochondrion, an essential organelle involved in cellular respiration, energy production, and cell death, is the main cellular source of reactive oxygen species (ROS), including …
V van Axel Castelli, R Cacciapaglia, G Chiosis… - Inorganica chimica …, 1996 - Elsevier
The kinetics of the base induced alcoholysis of a series of metallomacrocycles in which the salophen-uranyl unit is connected by polymethylene bridges of variable length to a pyrogallol …
Number of citations: 28 www.sciencedirect.com
J Jiang - 2020 - search.proquest.com
Unintended pregnancies can have significant adverse socioeconomic effects and health risks for women. One approach to reducing unintended pregnancies is the use of effective …
Number of citations: 2 search.proquest.com

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